molecular formula C10H5ClF3NO2 B6311230 4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene CAS No. 33703-59-2

4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene

Cat. No.: B6311230
CAS No.: 33703-59-2
M. Wt: 263.60 g/mol
InChI Key: NTNXIMQGFCBWSS-UHFFFAOYSA-N
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Description

4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene is a chemical compound known for its unique structure and properties It features a nitrobenzene ring substituted with a 4-chloro-3,3,4-trifluoro-1-cyclobuten-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene typically involves the reaction of 4-chloro-3,3,4-trifluoro-1-cyclobutene with nitrobenzene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chloro and trifluoro groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzene derivatives.

Scientific Research Applications

4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and trifluoro groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene
  • 4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)cyclohexene
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

Uniqueness

4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene is unique due to the presence of both a nitro group and a trifluorocyclobutenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chloro-3,3,4-trifluorocyclobuten-1-yl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO2/c11-10(14)8(5-9(10,12)13)6-1-3-7(4-2-6)15(16)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNXIMQGFCBWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(C2(F)Cl)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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